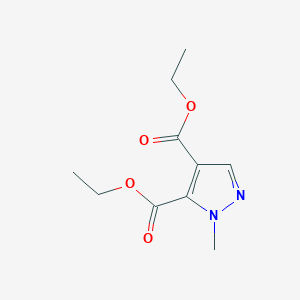

Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

Description

Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (CAS: 10514-61-1; molecular formula: C₁₀H₁₄N₂O₄) is a pyrazole derivative with ethyl ester groups at positions 4 and 5 and a methyl substituent at position 1 of the heterocyclic ring. It serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. However, its commercial availability is restricted due to patent protections . Key physical properties include a melting point of 69–70°C, boiling point of 180–185°C (at 2 Torr), and a predicted density of 1.249 g/cm³ .

Properties

IUPAC Name |

diethyl 2-methylpyrazole-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-11-12(3)8(7)10(14)16-5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMCYZMWHMFJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401229968 | |

| Record name | 4,5-Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10514-61-1 | |

| Record name | 4,5-Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10514-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 1-methyl-1H-pyrazole-4,5-dicarboxylic acid. This intermediate is then esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Organic Synthesis

DMPDC serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its reactive ester groups allow for various nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into organic molecules. This versatility is crucial in drug discovery and material science applications.

Medicinal Chemistry

Research indicates that DMPDC exhibits a range of biological activities:

- Antimicrobial Properties : DMPDC has shown significant inhibitory effects against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Additionally, it has demonstrated antifungal activity against Candida albicans .

- Anticancer Activity : In vitro studies have reported that DMPDC induces apoptosis in cancer cells through mitochondrial pathways. This mechanism suggests its potential as a lead compound for developing new anticancer agents .

- Neuropharmacological Applications : DMPDC interacts with neurotransmitter pathways, particularly dopamine receptors. This interaction suggests its relevance in treating neurological disorders such as Parkinson's disease and depression .

Agrochemicals

DMPDC is utilized in the production of agrochemicals, including herbicides and fungicides. Its structural properties make it effective in targeting specific biological processes in pests and pathogens .

Case Studies

Several studies have focused on the biological activity of DMPDC:

- Antimicrobial Efficacy Study : A study published in the International Journal of Pharmaceutical Sciences Review and Research reported that DMPDC exhibited significant antibacterial activity against multi-drug resistant strains, indicating its potential as a new antibiotic lead compound .

- Anticancer Mechanism Investigation : Research demonstrated that DMPDC induced apoptosis in cancer cells via mitochondrial pathways, assessed using flow cytometry to evaluate cell viability post-treatment .

- Neuropharmacological Research : A recent study highlighted the interaction of DMPDC with dopamine receptors, suggesting implications for treating neurological disorders such as Parkinson's disease or depression .

Mechanism of Action

The mechanism of action of diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include modulation of enzyme activity and binding to receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations

Pyrazole dicarboxylates differ in substituents at the 1-position and ester groups (ethyl vs. methyl). Selected examples include:

Key Observations :

Physical and Chemical Properties

Key Trends :

- Cyanobenzyl Groups: Enhance π-π stacking in crystal structures, as seen in X-ray studies .

Biological Activity

Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H14N2O4

- Molecular Weight : 226.23 g/mol

- Melting Point : 100-105°C

The compound features a pyrazole ring, which is a well-known scaffold in drug discovery due to its ability to interact with various biological targets.

This compound exhibits a range of biological activities through several mechanisms:

- Hydrogen Bonding : The ability to donate and accept hydrogen bonds facilitates intermolecular interactions, enhancing its bioactivity.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Biological Activities

Research indicates that this compound possesses various biological activities:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Antitumor Properties :

-

Antidiabetic Activity :

- Some studies suggest that pyrazole derivatives may modulate glucose metabolism, indicating potential applications in diabetes management.

-

Neuropharmacological Applications :

- Interactions with neurotransmitter systems, particularly dopamine pathways, suggest potential roles in treating neurological disorders.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate, and what methodological considerations are critical for high yields?

- Methodology : The compound is typically synthesized via alkylation of pyrazole dicarboxylate precursors. For example, reacting 1H-pyrazole-4,5-dicarboxylate with methyl iodide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetone or DMF under reflux conditions (24–48 hours) . Purification involves solvent evaporation, filtration, and slow recrystallization from diethyl ether or ethanol to obtain crystalline products suitable for structural analysis .

- Critical considerations :

- Base selection (NaH vs. K₂CO₃) affects reaction efficiency due to differing nucleophilicity.

- Solvent polarity influences reaction kinetics and crystallinity of the final product.

Q. How can X-ray crystallography and NMR spectroscopy be optimized to resolve structural ambiguities in diethyl 1-methyl-1H-pyrazole derivatives?

- X-ray crystallography : Use SHELX programs for structure refinement. Hydrogen atoms are often modeled in idealized positions with isotropic displacement parameters (Uiso) derived from parent atoms. For disordered groups (e.g., methyl rotamers), split occupancy models (e.g., 60:40) are applied .

- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve ester carbonyls (δ ~160–170 ppm) and pyrazole ring protons (δ ~6.5–8.5 ppm). Overlapping signals require 2D techniques (COSY, HSQC) for assignment .

Q. What are the key structural features of this compound revealed by crystallographic studies?

- Bond geometry : Pyrazole rings exhibit planar geometry with bond lengths of ~1.33–1.38 Å (C–N) and ~1.40–1.45 Å (C–C). Ester groups adopt antiperiplanar conformations .

- Intermolecular interactions : Stabilized by weak C–H···O hydrogen bonds and π-π stacking (interplanar distances ~3.5–4.0 Å). See Table 1 for representative data :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C–H···O (ester carbonyl) | 2.30–2.50 | 140–160 |

| π-π stacking (pyrazole ring) | 3.60–3.80 | 0–10 |

Advanced Research Questions

Q. How does the reactivity of this compound facilitate its use in synthesizing fused heterocycles?

- Methodology : The ester groups undergo hydrolysis to dicarboxylic acids under basic conditions (NaOH/EtOH, reflux), which cyclize with hydrazine to form pyrazolopyridazines. However, competing side reactions (e.g., decarboxylation) require precise stoichiometric control and inert atmospheres .

- Case study : Attempted cyclization with hydrazine hydrate in ethanol yielded <10% product due to competing ester hydrolysis; switching to acetic acid as a catalyst improved yields to ~40% .

Q. What challenges arise in refining crystallographic data for diethyl pyrazole derivatives, and how can SHELX programs address these?

- Challenges : Disordered solvent molecules, rotational flexibility of ester groups, and weak diffraction from light atoms (e.g., hydrogen).

- Solutions :

- SHELXL’s restraints (e.g., DFIX, FLAT) model disordered moieties and enforce planar geometry for aromatic rings .

- High-resolution data (>0.8 Å) combined with TWIN/BASF commands resolve twinning artifacts common in monoclinic crystals .

Q. How do substituent effects (e.g., methyl vs. aryl groups) on the pyrazole ring influence electronic properties and biological activity?

- Electronic effects : Methyl groups increase electron density at the pyrazole ring, reducing electrophilicity. This alters reactivity in nucleophilic substitutions (e.g., SNAr reactions with aryl halides) .

- Biological relevance : Methyl-substituted derivatives exhibit enhanced metabolic stability compared to aryl analogs, making them candidates for antimicrobial or anti-inflammatory agents .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for diethyl pyrazole derivatives?

- Root causes : Variations in solvent purity, reaction scale (micro vs. bulk), or crystallization conditions.

- Resolution : Reproduce reactions under inert atmospheres (N₂/Ar) and characterize intermediates via LC-MS to identify side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.